Cas no 897558-65-5 (6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid)

6,8-Dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid is a halogenated quinoline derivative with a molecular formula of C14H6Cl3NO2S. This compound features a quinoline core substituted with two chlorine atoms at the 6- and 8-positions, a 5-chlorothiophene moiety at the 2-position, and a carboxylic acid group at the 4-position. The presence of multiple chlorine atoms enhances its electron-withdrawing properties, making it a valuable intermediate in medicinal chemistry and agrochemical synthesis. Its structural rigidity and functional groups allow for further derivatization, enabling applications in the development of bioactive molecules, particularly as a potential scaffold for antimicrobial or anticancer agents. The compound exhibits good stability under standard conditions, facilitating its use in synthetic workflows.
6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid structure
897558-65-5 structure
Product Name:6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
CAS No:897558-65-5
MF:C14H6Cl3NO2S
MW:358.626939296722
MDL:MFCD05175596
CID:5226609
PubChem ID:4292097
Update Time:2026-03-07

6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
    • 4-Quinolinecarboxylic acid, 6,8-dichloro-2-(5-chloro-2-thienyl)-
    • MDL: MFCD05175596
    • Inchi: 1S/C14H6Cl3NO2S/c15-6-3-7-8(14(19)20)5-10(11-1-2-12(17)21-11)18-13(7)9(16)4-6/h1-5H,(H,19,20)
    • InChI Key: NVIKFYILZKIJEJ-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(Cl)=CC=2Cl)C(C(O)=O)=CC=1C1SC(Cl)=CC=1

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6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:897558-65-5)6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
Order Number:A1061796
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:56
Price ($):513.0
Email:sales@amadischem.com

Additional information on 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid

Introduction to 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid (CAS No. 897558-65-5) and Its Emerging Applications in Chemical Biology

6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, identified by the CAS number 897558-65-5, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the quinoline scaffold, a class of molecules well-documented for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of multiple halogen atoms and a thiophene moiety in its structure enhances its potential as a building block for drug discovery and material science applications.

The molecular structure of 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid consists of a quinoline core substituted with two chlorine atoms at the 6th and 8th positions, and a 5-chlorothiophenyl group at the 2nd position. The carboxylic acid functionality at the 4th position further extends its utility as a synthetic intermediate. This arrangement of substituents imparts distinct electronic and steric properties, making it a versatile candidate for exploring novel chemical interactions.

In recent years, there has been growing interest in quinoline derivatives as scaffolds for developing small-molecule inhibitors targeting various biological pathways. The halogenated quinolines, in particular, have shown promise in modulating enzyme activities and disrupting protein-protein interactions. For instance, studies have demonstrated that halogenated quinolines can act as potent inhibitors of kinases and other enzymes involved in cancer progression. The 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid molecule, with its multiple halogen atoms, is expected to exhibit similar inhibitory effects by engaging with critical residues in target proteins.

One of the most compelling aspects of this compound is its potential as a precursor for designing next-generation therapeutics. Researchers have leveraged similar quinoline derivatives to develop inhibitors of bacterial topoisomerases, which are essential for bacterial DNA replication and transcription. The structural features of 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, such as the quinoline core and the thiophene ring, are known to interact favorably with biological targets due to their ability to form hydrogen bonds and π-stacking interactions. These interactions are crucial for achieving high binding affinity and specificity.

The carboxylic acid group in 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid also provides an opportunity for further functionalization through esterification or amidation reactions. Such modifications can enhance solubility or improve metabolic stability, making it more suitable for pharmaceutical applications. Additionally, the presence of chlorine atoms allows for derivatization via cross-coupling reactions, enabling the introduction of diverse substituents that may fine-tune biological activity.

Recent advancements in computational chemistry have facilitated the rapid screening of quinoline derivatives for their binding affinity to biological targets. Molecular docking studies have identified 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid as a promising candidate for inhibiting enzymes overexpressed in cancer cells. For example, preliminary simulations suggest that it may interact with ATP-binding pockets in kinases such as EGFR (Epidermal Growth Factor Receptor), which is a key driver in many solid tumors. These findings align with emerging research indicating that quinoline derivatives can disrupt signaling pathways critical for tumor growth.

The role of thiophene rings in enhancing bioactivity has also been highlighted in recent studies. Thiophenes are known to contribute to the lipophilicity and metabolic stability of drug candidates. In 6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid, the thiophene ring is positioned strategically to interact with aromatic residues in target proteins, thereby increasing binding affinity. This feature makes it particularly interesting for developing treatments against resistant pathogens or cancers where traditional drugs have limited efficacy.

Furthermore, the compound’s structural complexity allows it to serve as a scaffold for generating libraries of analogs through structure-based drug design (SBDD). By systematically modifying substituents on the quinoline core or thiophene ring, researchers can explore new chemical space while retaining key pharmacological properties. This approach has been successful in identifying novel inhibitors with improved pharmacokinetic profiles and reduced toxicity.

In conclusion,6,8-dichloro-2-(5-chlorothiophen-2-yliquinoline)-4-carboxylic acid (CAS No. 897558659) represents a valuable asset in medicinal chemistry due to its unique structural features and potential biological activities. Its halogenated quinoline core combined with a thiophene moiety offers multiple opportunities for designing targeted therapeutics against various diseases. As research continues to uncover new applications for this compound and its derivatives,688dichlordio235chlorothiphen22ylquinolin4carbxylicacid is poised to play an increasingly important role in drug discovery efforts aimed at addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:897558-65-5)6,8-dichloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid
A1061796
Purity:99%
Quantity:1g
Price ($):513.0
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